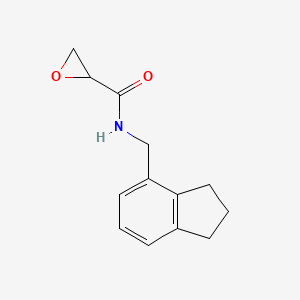
3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one" is a synthetic molecule that appears to be related to various research areas, including medicinal chemistry and material science. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds, which can help infer some of the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various reagents to introduce different functional groups. For example, the synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved the use of FT-IR, 1H-NMR, and mass spectrophotometry for structural elucidation . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives was achieved through reactions with amines and orthoformates . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a pyrimidinyl moiety and a methoxyphenyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic and computational techniques. For instance, DFT studies have been conducted to understand the geometric parameters, vibration frequencies, and NMR chemical shifts of similar molecules . These studies provide a theoretical framework that could be applied to predict the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity and interactions of similar compounds with biological targets have been explored. For example, the binding of a thiourea derivative to DNA was investigated through molecular docking, revealing specific interactions with DNA strands . Additionally, the transformation reactions of related compounds have been studied, providing insights into their reaction mechanisms in various conditions . These findings could suggest potential reactivity pathways for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized. For instance, the crystal structure, Hirshfeld surface analysis, and computational chemistry studies have been performed to understand the solid-state properties of a tetra-substituted pyrrolidine derivative . X-ray powder diffraction data have also been reported for a complex pyrazolopyridine derivative, which is an intermediate in the synthesis of pharmaceuticals . These studies can inform the expected physical and chemical properties of "this compound".
Wissenschaftliche Forschungsanwendungen
Development and Validation of Analytical Methods
A study by Severina et al. (2021) on a new anticonvulsant drug candidate, "Epimidin," which shares structural similarities with the query compound, involved the development and validation of an HPLC method for determining related substances of the potential active pharmaceutical ingredient. This research underscores the importance of analytical methodologies in the quality control of novel pharmaceutical compounds (Severina et al., 2021).
Synthesis and Application in Agriculture
Yang and Lu (2010) synthesized deuterated versions of herbicidal ingredients, demonstrating the utility of similar compounds in enhancing the study of herbicide metabolism and degradation, crucial for agricultural applications and environmental safety (Yang & Lu, 2010).
Metal-free Synthesis in Green Chemistry
Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, showcasing the relevance of such compounds in green chemistry due to their efficient synthesis in water using surfactants, which could potentially include compounds like the one for environmentally friendly chemical processes (Kumar, Rāmānand, & Tadigoppula, 2017).
Antifungal and Antimicrobial Applications
Research by Jafar et al. (2017) on the antifungal effect of certain pyrimidin-amine derivatives against fungi like Aspergillus terreus and Aspergillus niger indicates potential antifungal applications for structurally related compounds, highlighting the importance of chemical modifications for enhancing biological activity (Jafar et al., 2017).
Anti-corrosion and Material Science
Satpati et al. (2020) studied the adsorption and anti-corrosion characteristics of vanillin Schiff bases on mild steel, providing insight into the potential of similar compounds for corrosion inhibition in industrial applications, which could extend to the query compound's derivatives (Satpati et al., 2020).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-6-3-14(4-7-15)5-8-17(22)21-12-9-16(13-21)24-18-19-10-2-11-20-18/h2-4,6-7,10-11,16H,5,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHMHEXUHAOISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532869.png)



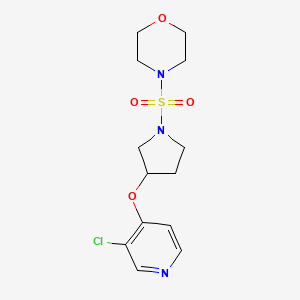
![N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide;dihydrochloride](/img/structure/B2532875.png)
![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)
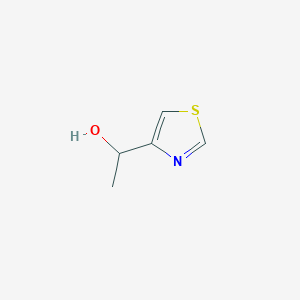
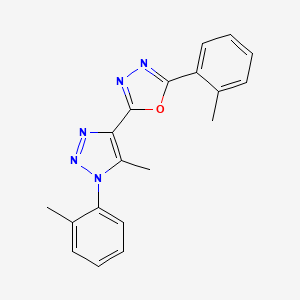

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)
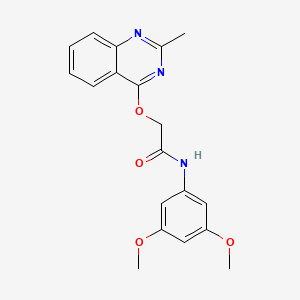
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)
